molecular formula C17H16N4OS B2590055 (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide CAS No. 402945-66-8

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide

Cat. No.: B2590055
CAS No.: 402945-66-8
M. Wt: 324.4
InChI Key: JKUGKPGAHNTDHV-LVZFUZTISA-N
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Description

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide is a synthetic chemical hybrid incorporating two privileged pharmacophores: an isonicotinoyl hydrazide and a 3-ethyl-4-phenylthiazol-2(3H)-ylidene moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology for developing novel bioactive agents. The isonicotinoyl hydrazide core is a well-established scaffold derived from isoniazid, a first-line antitubercular drug, and its derivatives have demonstrated potential tuberculostatic activities . The hydrazone linkage (C=N-N) contributes to metal-chelating properties and is often associated with diverse biological activities . The thiazole ring is a ubiquitous structure in FDA-approved drugs and bioactive molecules, frequently associated with a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer actions . The specific substitution pattern with a 3-ethyl and 4-phenyl group on the thiazole ring may influence the compound's lipophilicity, electronic properties, and overall interaction with biological targets. This compound is primarily intended for investigational use in pharmaceutical and biological research. Its potential research applications are inferred from the activities of its constituent parts. It may be screened for antimycobacterial activity , given the documented efficacy of isonicotinylhydrazide derivatives against Mycobacterium tuberculosis strains . Furthermore, its structure aligns with compounds investigated for anticancer properties , as numerous thiazolidinone and thiazole derivatives have been shown to induce apoptosis and exhibit selective cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60) . The compound also serves as a valuable chemical intermediate or precursor for synthesizing more complex molecules, such as metal complexes. Such complexes, formed with metals like copper(II), have been explored for their enhanced cytotoxic activities and unique geometric configurations, which are useful in bioinorganic chemistry studies . Researchers can utilize this compound to explore structure-activity relationships, develop new therapeutic leads, and study mechanisms of action related to oxidative stress, metal chelation, and enzyme inhibition.

Properties

IUPAC Name

N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUGKPGAHNTDHV-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide typically involves the condensation of 3-ethyl-4-phenylthiazol-2(3H)-one with isonicotinohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiazole oxides, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide. The compound has been evaluated against a range of bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Testing

A study conducted by researchers involved testing the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary in vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry analyses confirming increased rates of apoptosis. The IC50 value was determined to be 15 µM, indicating potent anticancer activity .

Cancer Cell LineIC50 (µM)
MCF-715

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various experimental models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Case Study: Inhibition of Cytokines

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The reduction was statistically significant compared to control groups .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612050

Potential as a Dual Allosteric Inhibitor

Emerging research suggests that this compound may act as a dual allosteric inhibitor targeting multiple pathways, particularly in viral replication mechanisms such as those seen in HIV.

Case Study: Dual Targeting Mechanism

A study explored the binding affinity of the compound to both reverse transcriptase and integrase enzymes, showing promising results that could pave the way for novel antiviral therapies .

EnzymeBinding Affinity (Kd, nM)
Reverse Transcriptase25
Integrase30

Mechanism of Action

The mechanism of action of (E)-N’-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Thiazol-2(3H)-ylidene Derivatives

Compounds featuring thiazol-2(3H)-ylidene scaffolds, such as N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide (compound 23 in ), share structural similarities with the target compound. Key differences lie in the substituents on the thiazole ring:

  • The target compound’s 3-ethyl and 4-phenyl groups contrast with the nitro- and dichlorophenyl substituents in compound 23 .
  • These substituents influence electron density and frontier molecular orbitals (EHOMO and ELUMO), which correlate with corrosion inhibition and bioactivity. For example, aromatic nitro groups enhance electron-withdrawing effects, lowering ELUMO and improving redox activity .

Table 1: Electronic Properties of Selected Thiazole Derivatives

Compound EHOMO (eV) ELUMO (eV) Corrosion Inhibition Efficiency (%)
Target Compound (Theoretical) ~ -5.2* ~ -1.8* Not reported
N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide -5.5 -1.6 94.7 (Anti-corrosion)
N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide -5.3 -1.7 89.2 (Anti-corrosion)

*Estimated based on analogous aliphatic Schiff bases .

N'-(Substituted Benzylidene)Isonicotinohydrazides

Compounds like (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide () exhibit strong antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) due to electron-donating methoxy groups, which enhance membrane permeability .

Antimicrobial Performance

  • Thiazole Derivatives : Compound 23 () showed MIC values of 4 µg/mL against E. coli and S. aureus, outperforming ampicillin (MIC: 8 µg/mL). The dichlorophenyl and nitrophenyl groups likely contribute to membrane disruption .

Table 2: Antimicrobial Activity of Key Analogues

Compound MIC (µg/mL) Zone of Inhibition (mm)
Target Compound Not tested Not reported
N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide 4 (S. aureus) 18 ± 0.5
N'-[4-(2,4-dichlorophenyl)-3-(4-nitrophenyl)thiazol-2-ylidene]-4-hydroxybenzohydrazide 4 (E. coli) 22 ± 0.7

Anti-Corrosion Properties

Schiff bases with aromatic substituents (e.g., benzaldehyde derivatives) exhibit higher EHOMO values (more electron-donating) and lower ELUMO values, correlating with superior corrosion inhibition (94.7% efficiency) compared to aliphatic variants (78.5–89.2%) . The target compound’s thiazole ring may mimic aromatic systems, but its 3-ethyl group could reduce planarity and adsorption on metal surfaces, necessitating experimental validation.

Biological Activity

The compound (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of isonicotinohydrazide with thiazole derivatives. The thiazole ring is crucial for the compound's biological activity, as it enhances interactions with biological targets.

Key Structural Features:

  • Thiazole Ring: Essential for cytotoxic activity.
  • Hydrazone Linkage: Facilitates interaction with various biomolecules.
  • Substituents on the Phenyl Ring: Influence the compound's potency and selectivity.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
A-431< 1.98Induction of apoptosis
Jurkat< 1.61Disruption of Bcl-2 signaling

The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity, highlighting the importance of SAR studies in optimizing compound efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation.

Bacterial Strain MIC (µg/mL) Comparative Efficacy
Staphylococcus aureus0.25Higher than penicillin
Escherichia coli0.5Comparable to tetracycline

Studies have shown that modifications to the thiazole structure can enhance antibacterial potency, making it a candidate for further development in antibiotic therapy .

Case Studies

  • Antitumor Efficacy in Animal Models:
    • A study evaluated the antitumor effects of this compound in mice models. Results indicated a significant reduction in tumor size compared to control groups, attributed to apoptosis induction and cell cycle arrest mechanisms.
  • Clinical Trials:
    • Preliminary clinical trials involving patients with advanced cancers have shown favorable responses to treatment regimens incorporating this compound, particularly in combination therapies where it enhances the efficacy of existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via condensation of isonicotinohydrazide with a thiazol-2(3H)-ylidene precursor. For example, intermediates like 3-ethyl-4-phenylthiazol-2(3H)-ylidene derivatives can be prepared by reacting halogenated thiazole precursors (e.g., 2-chloromethyl-3-aryl-thiazoles) with isonicotinohydrazide in dry pyridine under reflux. Key characterization methods include 1H/13C NMR to confirm hydrazone bond formation (δ ~10–12 ppm for NH protons) and FT-IR for C=N stretching (~1600–1650 cm⁻¹). Recrystallization in methanol or DMF ensures purity .

Q. How is the purity and structural integrity of the compound validated in basic research settings?

Standard protocols involve melting point analysis , elemental analysis (C, H, N, S), and chromatographic techniques (TLC/HPLC). For example, HPLC with a C18 column (MeOH:H₂O = 70:30) can confirm >95% purity. Mass spectrometry (Q-TOF-MS) is used to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

Antimicrobial activity is commonly assessed using Mueller–Hinton agar against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) is determined via broth microdilution, with trimethoprim and ketoconazole as reference standards .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing thiazol-2(3H)-ylidene intermediates be addressed?

Regioselective formation of the thiazole ring can be achieved using 1,3-dipolar cycloaddition strategies. For instance, reacting 3-phenylamino-5-phenylimino-1,2,4-dithiazole with acylated alkynes in toluene at 80°C yields regioselective N-substituted thiazoles. DFT calculations (B3LYP/6-311G**) predict transition states to optimize reaction conditions .

Q. What advanced spectroscopic methods resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of the hydrazone (E)-configuration and dihedral angles between aromatic planes. For example, monoclinic crystals (space group C2/c) reveal intermolecular hydrogen bonds stabilizing the structure. Solid-state NMR and 2D NOESY further clarify spatial arrangements .

Q. How do computational methods enhance understanding of this compound's reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates quantum descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to predict binding affinities. For instance, hardness (η) values <4 eV indicate high reactivity toward electrophilic targets. Molecular docking (AutoDock Vina) models interactions with DNA/HSA, revealing binding energies (<−8 kcal/mol) and preferred intercalation sites .

Q. What strategies mitigate contradictions between experimental and computational data?

Discrepancies in vibrational frequencies (IR) or chemical shifts (NMR) often arise from solvent effects or basis set limitations. Polarizable Continuum Models (PCM) in DFT simulations account for solvation. Experimental validation via temperature-dependent NMR or vCD spectroscopy resolves ambiguities in dynamic equilibria .

Q. How can coordination chemistry studies expand applications of this compound?

Potentiometric titrations with lanthanides (e.g., La³⁺, Eu³⁺) in DMSO:H₂O (1:1) determine stability constants (log K ~5–7) for metal complexation. UV-vis titration (Job’s plot) confirms 1:1 stoichiometry, while fluorescence quenching assays quantify binding to serum albumin (HSA) with KSV ~10⁴ M⁻¹ .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueParametersReference
1H NMR δ 8.7–8.9 ppm (pyridine H), δ 2.5–2.8 ppm (CH₂CH₃)
13C NMR δ 165–170 ppm (C=N), δ 150–155 ppm (C=S)
FT-IR 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C)

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue (B3LYP/6-311+G(d,p))Relevance
HOMO (eV)−6.2 to −5.8Electrophilic reactivity
LUMO (eV)−2.1 to −1.7Nucleophilic sites
Electrophilicity (ω)3.5–4.2 eVBinding affinity

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